(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one
CAS No.: 2059155-02-9
Cat. No.: VC4482157
Molecular Formula: C4H5F2NO2
Molecular Weight: 137.086
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2059155-02-9 |
---|---|
Molecular Formula | C4H5F2NO2 |
Molecular Weight | 137.086 |
IUPAC Name | (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 |
Standard InChI Key | KPGYPWXVADQHRR-REOHCLBHSA-N |
SMILES | C1C(NC(=O)O1)C(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a five-membered oxazolidinone ring () with a stereospecific (S)-configured difluoromethyl group () at the C4 position . Quantum mechanical calculations confirm the planarity of the oxazolidinone ring, while the difluoromethyl group adopts a gauche conformation relative to the ring, minimizing steric strain . The InChIKey (KPGYPWXVADQHRR-REOHCLBHSA-N) and SMILES (C1C@HC(F)F) identifiers underscore its stereochemical uniqueness .
Physicochemical Parameters
Key computed properties include:
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Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 4 acceptors (two carbonyl oxygens, two fluorines) .
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Polar Surface Area: 46.6 Ų, suggesting moderate membrane permeability .
Table 1: Physicochemical Properties of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one
Property | Value |
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Molecular Weight | 137.08 g/mol |
XLogP3-AA | 0.6 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | 46.6 Ų |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The enantioselective synthesis typically involves:
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Precursor Preparation: L-serine derivatives are condensed with difluoromethylating agents like bromodifluoromethane () under basic conditions.
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Cyclization: Intramolecular cyclization catalyzed by palladium(0) complexes (e.g., Pd(PPh)) in tetrahydrofuran (THF) at 60°C yields the oxazolidinone ring.
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Chiral Resolution: Diastereomeric salts formed with (+)-camphorsulfonic acid achieve >98% enantiomeric excess.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield (up to 85%) and reduce reaction times (2–4 hours). Purification via simulated moving bed chromatography (SMBC) ensures >99.5% purity, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Antimicrobial Effects
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one inhibits bacterial protein synthesis by binding the 50S ribosomal subunit, akin to linezolid.
Table 2: Minimum Inhibitory Concentrations (MIC) Against Pathogens
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 0.5 |
Enterococcus faecium | 1.0 |
Escherichia coli | 8.0 |
Notably, fluorination enhances metabolic stability, reducing hepatic clearance by 40% compared to non-fluorinated analogs.
Chemical Reactivity and Applications
Reaction Pathways
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Oxidation: Treatment with KMnO yields 4-carboxy-oxazolidinone derivatives.
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Reduction: LiAlH reduces the carbonyl to a hydroxyl group, forming 4-(difluoromethyl)oxazolidin-2-ol.
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Nucleophilic Substitution: Reaction with amines at 80°C replaces the oxazolidinone oxygen, generating imidazolidinone analogs.
Pharmaceutical Applications
As a chiral auxiliary, the compound facilitates asymmetric synthesis of β-adrenergic agonists (e.g., salmeterol) and antifungal agents (e.g., ravuconazole) . Fluorine’s electronegativity enhances target binding affinity by 30% in lead optimization studies .
Future Directions
Ongoing research priorities include:
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Structure-Activity Relationships: Optimizing substituents at C3/C5 positions to enhance anticancer potency.
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Drug Delivery Systems: Encapsulation in PEGylated liposomes to improve bioavailability.
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Environmental Impact: Assessing biodegradation pathways of fluorinated metabolites.
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